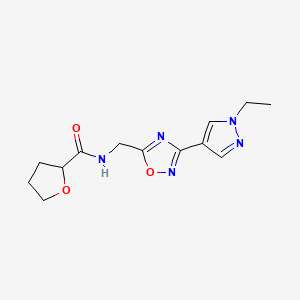![molecular formula C18H15ClN2O2 B2682083 3-({[(Anilinocarbonyl)oxy]imino}methyl)-4-chloro-1,2-dihydronaphthalene CAS No. 477887-97-1](/img/structure/B2682083.png)
3-({[(Anilinocarbonyl)oxy]imino}methyl)-4-chloro-1,2-dihydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-({[(Anilinocarbonyl)oxy]imino}methyl)-4-chloro-1,2-dihydronaphthalene” is a complex organic molecule. It contains an anilinocarbonyl group, an oxyimino group, and a chlorinated dihydronaphthalene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a chlorinated dihydronaphthalene ring, attached to an anilinocarbonyl group via an oxyimino linkage . Detailed structural analysis would require experimental data such as NMR, IR, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the anilinocarbonyl and oxyimino groups, as well as the chlorinated dihydronaphthalene ring . These functional groups could potentially undergo a variety of chemical reactions, including nucleophilic substitutions, additions, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorinated dihydronaphthalene ring could potentially increase its lipophilicity, while the anilinocarbonyl and oxyimino groups could contribute to its reactivity .Scientific Research Applications
Antibacterial and Antiproliferative Activities
A study highlighted the synthesis of Schiff base compounds and their metal(II) complexes, showing significant antibacterial and antiproliferative activities. These compounds, including variations of dihydronaphthalene structures, demonstrated broad-spectrum activity against bacterial strains such as Proteus mirabilis, Escherichia coli, and Staphylococcus aureus. Particularly, the Zn(II) complex exhibited notable in-vitro anticancer activity against HT-29 (colon) carcinoma and MCF-7 (human breast) adenocarcinoma cells, outperforming Cis-platin in efficacy (Osowole, 2012).
Crystal Structures and Chemical Interactions
Research on 1-oxo-1,2-dihydronaphthalene derivatives has elucidated their crystal structures and the nature of chemical interactions within these molecules. Such studies provide insights into the molecular conformations and the interactions that stabilize the crystal structures, crucial for designing materials with specific properties (Gopinath et al., 2017).
Molecular Structure Analysis and Noncovalent Interactions
Another study delved into the molecular structure, Hirshfeld surface analysis, and 3D energy framework approach for a specific compound. This research offers comprehensive insights into the noncovalent interactions that stabilize crystal packing and the compound’s stability and chemical reactivity through DFT calculations (Gouda et al., 2022).
Atmospheric Chemistry and Environmental Impact
The reactions of naphthalene and its derivatives with OH radicals have been studied to understand their atmospheric degradation processes. These studies are vital for assessing the environmental impact of polycyclic aromatic hydrocarbons (PAHs), contributing to air quality modeling and pollution control strategies (Wang, Atkinson, & Arey, 2007).
Synthesis and Catalysis
Research has also focused on the synthesis of naphthalene derivatives through various chemical reactions, including catalysis and photochemistry. These studies are fundamental for developing new synthetic pathways and materials with potential applications in pharmaceuticals, organic electronics, and more (Zhao et al., 2011; Mo & Lee, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(E)-(1-chloro-3,4-dihydronaphthalen-2-yl)methylideneamino] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-17-14(11-10-13-6-4-5-9-16(13)17)12-20-23-18(22)21-15-7-2-1-3-8-15/h1-9,12H,10-11H2,(H,21,22)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADUQFQJLZZVOV-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)C=NOC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)/C=N/OC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[(Anilinocarbonyl)oxy]imino}methyl)-4-chloro-1,2-dihydronaphthalene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,2-Dimethylpropyl)-6-methylpyrido[3,2-d][1,2]oxazole-4-carboxylic acid](/img/structure/B2682001.png)
![4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2682003.png)
![2-bromo-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2682006.png)
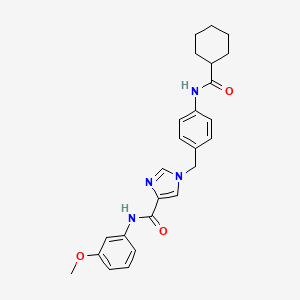
![2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2682009.png)
![2-[(2,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine](/img/structure/B2682010.png)
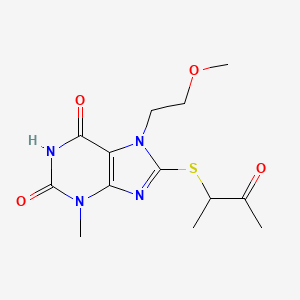
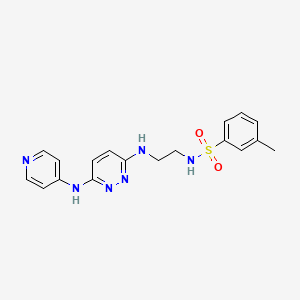
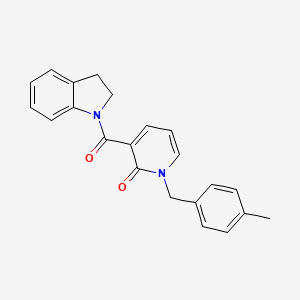
![6-(3-Ethoxypropyl)-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2682015.png)

![2-{4-[(4-Phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}-3-(phenylthio)pyrazine](/img/structure/B2682020.png)
